molecular formula C10H9BrFNO2 B11784223 3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole

3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole

Katalognummer: B11784223
Molekulargewicht: 274.09 g/mol
InChI-Schlüssel: KGJFCPZSZRSTPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 3-position, a fluorophenoxy group at the 5-position, and a dihydroisoxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and bromination steps to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromine and fluorophenoxy groups can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole is unique due to its specific combination of a bromine atom, a fluorophenoxy group, and an isoxazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C10H9BrFNO2

Molekulargewicht

274.09 g/mol

IUPAC-Name

3-bromo-5-[(4-fluorophenoxy)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H9BrFNO2/c11-10-5-9(15-13-10)6-14-8-3-1-7(12)2-4-8/h1-4,9H,5-6H2

InChI-Schlüssel

KGJFCPZSZRSTPT-UHFFFAOYSA-N

Kanonische SMILES

C1C(ON=C1Br)COC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.